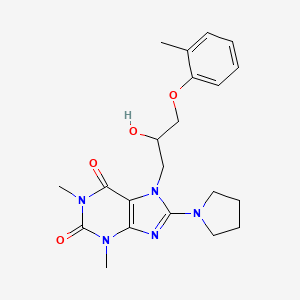
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
描述
This compound is a substituted xanthine derivative characterized by:
- Position 1 and 3: Methyl groups, common in xanthine-based pharmaceuticals (e.g., theophylline).
- Position 7: A 2-hydroxy-3-(o-tolyloxy)propyl chain.
- Position 8: A pyrrolidin-1-yl group, a cyclic secondary amine that may influence receptor binding or enzyme inhibition via hydrogen bonding or steric effects.
属性
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-14-8-4-5-9-16(14)30-13-15(27)12-26-17-18(22-20(26)25-10-6-7-11-25)23(2)21(29)24(3)19(17)28/h4-5,8-9,15,27H,6-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCUOZOGXAOCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. Its complex structure suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 441.5 g/mol. The structure includes:
- A purine core which is crucial for biological activity.
- Hydroxy and tolyloxy substituents that may influence solubility and receptor interactions.
- A pyrrolidine moiety that could enhance binding to biological targets.
The biological activity of this compound has been attributed to several mechanisms:
- Adenosine Receptor Modulation : The purine structure suggests it may interact with adenosine receptors (A1, A2A, A2B, and A3), which are involved in various physiological processes including neurotransmission and inflammation.
- Anticonvulsant Properties : Preliminary studies indicate potential anticonvulsant effects. Compounds with similar structures have shown efficacy in reducing seizure activity through modulation of sodium channels and GABAergic systems .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
- In vitro Studies : Cell-based assays demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.
- In vivo Studies : Animal models have shown that administration of the compound can lead to significant reductions in seizure frequency compared to control groups .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Study on Anticonvulsants : A study investigated derivatives of purine compounds for their anticonvulsant activity. Results indicated that modifications at the 8-position (similar to our compound) enhanced efficacy against seizures .
- Neuroprotective Agents : Research into neuroprotective agents has highlighted the role of purines in mitigating neuroinflammation. Compounds with structural similarities were found to reduce markers of oxidative stress in neuronal cultures .
Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticonvulsant | Sodium channel modulation |
| Similar Purine Derivative | Anticancer | Inhibition of cell proliferation |
| Related Neuroprotective Agent | Neuroprotective | Reduction of oxidative stress |
相似化合物的比较
Comparison with Structurally Similar Compounds
Substitutions at Position 8
Key Structural and Functional Differences
Key Observations :
- Pyrrolidin-1-yl vs. Hydrazinyl (TC227) : The cyclic amine in the target compound may enhance metabolic stability compared to TC227’s hydrazine group, which could be prone to oxidation .
- Pyrrolidin-1-yl vs. Pyridinyloxy (3m) : The electron-rich pyrrolidine may favor interactions with polar enzyme pockets, while 3m’s halogenated pyridine enhances electrophilic reactivity .
Substitutions at Position 7
Impact of Phenoxy vs. o-Tolyloxy Groups
Key Observations :
- The o-tolyloxy group in the target compound increases hydrophobicity compared to phenoxy analogs, which may enhance tissue absorption but reduce solubility. This modification could optimize pharmacokinetics for specific targets (e.g., peripheral enzymes over CNS receptors) .
Functional Group Modifications in Related Purine-Diones
Activity Against Enzymes and Receptors
Key Observations :
- The pyrrolidin-1-yl group in the target compound lacks the electrophilic character of TC227’s hydrazinyl group, suggesting divergent enzyme targets.
- Compared to Bamifylline, the absence of a phenylmethyl group at position 8 may reduce adenosine A1 affinity but improve selectivity for other receptors .
Research Findings and Implications
Halogenated or trifluoromethyl groups (e.g., 3m) enhance electrophilic reactivity but may introduce toxicity risks .
Therapeutic Potential: Structural parallels to Bamifylline suggest possible bronchodilatory or anti-inflammatory applications . Lack of CNS activity in pyridinyloxy-substituted analogs (e.g., 3m) indicates the target compound may also avoid central side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


